molecular formula C14H20O10 B12865784 (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate

Cat. No.: B12865784
M. Wt: 348.30 g/mol
InChI Key: ZQLBHQSQMQLFBM-FDFVQJQPSA-N
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Description

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate is a complex organic compound characterized by its unique stereochemistry and multiple functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a cyclohexane ring with four acetate groups and two hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of hydroxylation reactions to introduce the hydroxyl groups at the 5 and 6 positions.

    Acetylation: The hydroxylated cyclohexane is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetate groups at the 1, 2, 3, and 4 positions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of cyclohexane-1,2,3,4-tetrone.

    Reduction: Formation of cyclohexane-1,2,3,4-tetraol.

    Substitution: Formation of cyclohexane derivatives with various functional groups.

Scientific Research Applications

(1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    Cyclohexane-1,2,3,4-tetrayl tetraacetate: Lacks the hydroxyl groups present in (1R,2S,3S,4R,5R,6S)-5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate.

    Cyclohexane-1,2,3,4-tetraol: Contains hydroxyl groups but lacks the acetate groups.

Properties

Molecular Formula

C14H20O10

Molecular Weight

348.30 g/mol

IUPAC Name

[(1R,2S,3S,4R,5R,6S)-2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl] acetate

InChI

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3/t9-,10+,11-,12-,13+,14+/m1/s1

InChI Key

ZQLBHQSQMQLFBM-FDFVQJQPSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)O)O

Canonical SMILES

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O

Origin of Product

United States

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